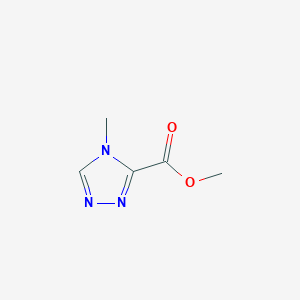

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRWOWOXTWYHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document explores two distinct and reliable synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and reproducibility. Visual aids in the form of reaction schemes and experimental workflow diagrams are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important triazole derivative.

Introduction: The Significance of 4-Substituted-4H-1,2,4-triazoles

The 1,2,4-triazole moiety is a ubiquitous scaffold in a vast array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Specifically, the 4-substituted-4H-1,2,4-triazole core is a key feature in numerous pharmaceuticals. The substituent at the N4 position can significantly influence the pharmacological profile of the molecule, affecting its target binding, selectivity, and pharmacokinetic properties.

This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality at the 3-position provides a handle for further chemical modifications, such as amidation or reduction, allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery. This guide will focus on two robust methods for the regioselective synthesis of this target molecule.

Synthetic Strategies and Mechanistic Rationale

The primary challenge in the synthesis of this compound lies in achieving the desired N4-methylation with high regioselectivity. Alkylation of the parent methyl 1H-1,2,4-triazole-3-carboxylate can lead to a mixture of N1, N2, and N4 isomers. Therefore, synthetic strategies must be carefully chosen to favor the formation of the desired 4-methyl isomer. This guide details two such strategies:

-

Method 1: Regioselective Synthesis from Methylhydrazine. This approach ensures the correct placement of the methyl group on the N4 position by utilizing methylhydrazine as a key building block.

-

Method 2: Regioselective N4-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate. This method focuses on directing the methylation to the N4 position of the pre-formed triazole ring through the careful selection of reaction conditions.

Method 1: Synthesis from Methylhydrazine and Diethyl Oxalate

This method provides a direct and unambiguous route to the 4-methyl-4H-1,2,4-triazole ring system. The key principle is the condensation of methylhydrazine with a derivative of oxalic acid, followed by cyclization.

Reaction Scheme:

An In-depth Technical Guide on the Physicochemical Properties of Methyl N-Methyl-1,2,4-triazole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of N-Methylated 1,2,4-Triazole Carboxylates

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. The N-methylation of methyl 1,2,4-triazole-3-carboxylate introduces a layer of complexity and opportunity, yielding three distinct regioisomers: methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate, and the elusive methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. While the N1 and N2 isomers are readily synthesized and studied, the N4 isomer presents significant synthetic challenges, making a comprehensive understanding of its physicochemical properties a nuanced endeavor. This guide provides a detailed exploration of the synthesis, characterization, and physicochemical properties of these N-methylated isomers, with a special focus on the regiochemical outcomes of methylation and their implications for drug discovery.

The Synthetic Challenge: Regioselectivity in the Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

The direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate typically results in a mixture of the N1 and N2 isomers, with the N1 isomer often being the major product due to being sterically less hindered.[1] The formation of the N4-methylated product is generally not favored under standard alkylating conditions. This regioselectivity is a critical consideration for any synthetic campaign and is influenced by factors such as the choice of methylating agent, base, and solvent.

General Alkylation Protocol (Illustrative)

A general procedure for the N-alkylation of methyl 1H-1,2,4-triazole-3-carboxylate involves the deprotonation of the triazole ring followed by the introduction of a methylating agent.

Protocol:

-

Deprotonation: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an equimolar amount of a base (e.g., sodium hydride, potassium carbonate).

-

Methylation: To the resulting solution, add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to separate the N1 and N2 isomers.

The preferential formation of the N1 and N2 isomers over the N4 isomer is a consistent theme in the literature.[1][2] Achieving N4-alkylation would likely require a specialized synthetic strategy, possibly involving a directed synthesis or the use of a pre-functionalized triazole precursor.

Physicochemical Properties: A Comparative Overview

| Property | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | This compound (Predicted/Inferred) |

| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol | 141.13 g/mol | 141.13 g/mol |

| Melting Point | Likely a crystalline solid. | Likely a crystalline solid. | Expected to be a crystalline solid. |

| Boiling Point | Expected to be higher than the parent N-H compound. | Expected to be similar to the N1 isomer. | Expected to be similar to the other isomers. |

| Solubility | Moderate solubility in polar organic solvents. | Moderate solubility in polar organic solvents. | Likely to have similar solubility to the other isomers. |

| pKa | The basicity of the triazole ring will be influenced by the position of the methyl group. | The basicity of the triazole ring will be influenced by the position of the methyl group. | The N4-isomer is expected to be the most basic of the three due to the electronic nature of the 4-position. |

| Dipole Moment | Will have a distinct dipole moment. | The dipole moment will differ from the N1 isomer. | The dipole moment is expected to be different from the N1 and N2 isomers, which could influence its crystal packing and solubility. |

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N-methylated isomers.

¹H NMR Spectroscopy

The chemical shift of the N-methyl protons and the triazole ring proton will be diagnostic for each isomer.

-

Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate: The N-methyl signal is expected to appear as a singlet. The triazole C5-H proton will also be a singlet.

-

Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate: The N-methyl signal will have a different chemical shift compared to the N1-isomer. The triazole C5-H proton will also have a distinct chemical shift.

-

This compound: The N-methyl signal would be expected at a different chemical shift again. The C3-H and C5-H protons would be equivalent by symmetry, leading to a single signal for the two ring protons.

¹³C NMR Spectroscopy

The chemical shifts of the N-methyl carbon, the triazole ring carbons, and the carbonyl carbon will provide further confirmation of the isomeric structure. The symmetry of the N4-isomer would result in fewer signals for the triazole ring carbons compared to the N1 and N2 isomers.

Relevance in Drug Discovery

The specific N-alkylation pattern of a triazole ring can have a profound impact on a molecule's biological activity and pharmacokinetic properties. The position of the methyl group influences the molecule's:

-

Binding Affinity: The steric and electronic profile of each isomer will dictate its interaction with a biological target.

-

Solubility and Permeability: Changes in dipole moment and hydrogen bonding potential can affect a compound's solubility and its ability to cross biological membranes.

-

Metabolic Stability: The N-methyl group can block a potential site of metabolism, but the overall stability of the molecule can vary between isomers.

The difficulty in accessing the N4-methyl isomer of methyl 1,2,4-triazole-3-carboxylate makes it a synthetically intriguing target. Should a specific biological rationale emerge for its use, the development of a regioselective synthetic route would be a significant advancement.

Conclusion and Future Perspectives

While a comprehensive physicochemical profile of this compound remains to be fully elucidated due to synthetic challenges, an understanding of the regioselectivity of N-methylation of the parent 1H-triazole is paramount for researchers in the field. The predictable formation of N1 and N2 isomers allows for their systematic investigation in drug discovery programs. The pursuit of a viable synthetic route to the N4 isomer represents an open area of research. Success in this area would not only provide access to a novel chemical entity but also deepen our understanding of the structure-property relationships within this important class of heterocyclic compounds.

Workflow Diagrams

Caption: Synthetic workflow for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.

Caption: Relationship between isomeric structure, properties, and research challenges.

References

An In-depth Technical Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Methylated 1,2,4-Triazole Carboxylates

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specific isomer within this chemical class, presents a unique profile of scientific interest. However, a comprehensive understanding of this molecule is often challenged by the prevalence of its N1-methylated isomer, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, in the scientific literature. This guide, therefore, serves as a detailed exploration of the 4-methyl isomer, providing a consolidated resource on its molecular structure, plausible synthetic routes, and potential applications, while also drawing necessary comparisons with its more studied counterpart.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the methylation at the N4 position of the triazole ring, which significantly influences its electronic distribution, steric profile, and potential for intermolecular interactions.

Core Molecular Structure

The molecule consists of a planar, five-membered 1,2,4-triazole ring. A methyl group is attached to the nitrogen atom at position 4, and a methyl carboxylate group is attached to the carbon atom at position 3.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Basis for Inference |

| Molecular Formula | C₅H₇N₃O₂ | Structural analysis |

| Molecular Weight | 141.13 g/mol | Calculation from molecular formula |

| Appearance | White to off-white solid | Analogy with similar triazole derivatives |

| Melting Point | Likely lower than the N1-isomer | N4-substitution may disrupt crystal packing compared to the N1-isomer which has a known melting point of 196-199 °C[2] |

| Solubility | Soluble in polar organic solvents | Presence of polar functional groups (ester, triazole) |

Synthesis Strategies: The Challenge of Regioselectivity

The synthesis of this compound presents a significant regiochemical challenge. Direct methylation of the readily available precursor, methyl 1H-1,2,4-triazole-3-carboxylate, predominantly yields the N1-methylated isomer due to steric and electronic factors. Therefore, alternative strategies are required to achieve N4-methylation.

Synthetic Pathway Overview

A plausible synthetic approach involves a multi-step process, starting from the construction of the 4-methyl-4H-1,2,4-triazole ring, followed by the introduction and modification of the carboxylate group.

References

A Comprehensive Spectroscopic Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: In-Depth Analysis of NMR, IR, and MS Data

Introduction

This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also a detailed rationale behind the interpretation, underpinned by authoritative sources. The experimental protocols described herein represent robust, self-validating systems for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1. Molecular structure of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

For quantitative measurements, an internal standard can be added, although for routine structural confirmation, the residual solvent peak is often sufficient for referencing.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, increasing for dilute samples.

-

A relaxation delay (D1) of 1-2 seconds is generally sufficient.[1]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

-

-

2D NMR (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

-

Figure 2. Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar 1,2,4-triazole derivatives and general principles of chemical shifts in heterocyclic systems.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | s | 1H | H-5 | The proton on the triazole ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the ring current. |

| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is typically found in this region. N-alkylation of heterocycles can influence the chemical shifts of ring protons.[3][4] |

| ~3.9 | s | 3H | O-CH₃ | The methyl ester protons are expected to be in this characteristic range. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~160 | - | C=O | The carbonyl carbon of the ester group is expected at a low field. |

| ~155 | - | C-3 | The carbon atom of the triazole ring attached to the ester group and two nitrogen atoms will be significantly deshielded. |

| ~145 | + | C-5 | The CH carbon of the triazole ring is expected in the aromatic region. |

| ~53 | + | O-CH₃ | The carbon of the methyl ester group. |

| ~35 | + | N-CH₃ | The carbon of the N-methyl group. The chemical shift of N-methyl groups in heterocycles can vary but is generally in this region.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the thin solid film or KBr pellet method is commonly employed.

-

Thin Solid Film Method:

-

KBr Pellet Method:

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the functional groups present in this compound.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | C-H stretch (aromatic) | Corresponds to the C-H stretching vibration of the triazole ring.[8] |

| ~2950 | Medium | C-H stretch (aliphatic) | Arises from the C-H stretching vibrations of the methyl groups. |

| ~1730 | Strong | C=O stretch (ester) | A strong absorption in this region is characteristic of the carbonyl group in an ester. |

| ~1600-1450 | Medium-Strong | C=N and C=C stretches | These absorptions are characteristic of the triazole ring system.[8][9] |

| ~1250 | Strong | C-O stretch (ester) | Corresponds to the stretching vibration of the C-O single bond of the ester. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

Experimental Protocol: Acquiring an Electron Impact (EI) Mass Spectrum

Electron impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[10]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.[11][12]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The predicted molecular formula for this compound is C₅H₇N₃O₂. The predicted exact mass is approximately 141.0538 Da.

-

Molecular Ion (M⁺•): A peak at m/z = 141 is expected, corresponding to the molecular ion. The intensity of this peak will depend on its stability under EI conditions.

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-triazoles can be complex.[13] Common fragmentation pathways involve the loss of small, stable neutral molecules.

-

Loss of OCH₃• (m/z 110): Cleavage of the methoxy group from the ester would result in an acylium ion.

-

Loss of COOCH₃• (m/z 82): Loss of the entire carbomethoxy group.

-

Ring Cleavage: 1,2,4-triazole rings can undergo characteristic ring cleavage, often involving the loss of N₂ or HCN.[13]

-

Figure 3. Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols offer a framework for obtaining high-quality data, ensuring scientific rigor in the characterization of this and related heterocyclic molecules. The synthesis of theoretical understanding and practical application presented herein is intended to be a valuable resource for scientists engaged in the discovery and development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. as.uky.edu [as.uky.edu]

- 11. fiveable.me [fiveable.me]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Organic Solvents

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound's ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility characteristics is not merely academic—it is a cornerstone of rational drug design and formulation.

This guide provides an in-depth technical exploration of the solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. A thorough grasp of its solubility in various organic solvents is essential for optimizing its synthesis, purification, and formulation processes, ensuring the consistent quality and performance of the final drug product.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principles of solid-liquid equilibrium.[2][3] This equilibrium is achieved when the chemical potential of the solid solute is equal to its chemical potential in the solution. The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

The age-old adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] The solubility of an organic compound is dictated by the interplay of various intermolecular forces, including:[5][6][7][8]

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The molecular structure of this compound, featuring a polar triazole ring, a methyl group, and a carboxylate group, allows for a range of intermolecular interactions with various organic solvents. The presence of nitrogen and oxygen atoms makes it capable of acting as a hydrogen bond acceptor, while the overall polarity of the molecule will significantly influence its solubility in solvents of varying polarity.

Experimental Determination of Solubility

The accurate determination of solubility is a critical experimental undertaking. The gravimetric method, a classical and reliable technique, is well-suited for this purpose. The following protocol outlines a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent.

Experimental Protocol: Gravimetric Method

This protocol is designed to establish a self-validating system for obtaining reproducible solubility data.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

Drying oven

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that solid-liquid equilibrium is reached. It is crucial to confirm that excess solid remains in the vials to guarantee saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, avoiding any solid particles.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

The mass of the solvent is the difference between the weight of the saturated solution and the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

Solubility Data for this compound

A key study by Guo et al. (2022) systematically measured the mole fraction solubility of methyl 1,2,4-triazole-3-carboxylate in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The solvents investigated were methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, acetonitrile, acetone, 2-pentanone, 3-pentanone, 4-methyl-2-pentanone, cyclopentanone, cyclohexanone, and tetrahydrofuran.

The experimental data from this study revealed a positive correlation between temperature and the solubility of this compound in all the tested solvents. This indicates that the dissolution process is endothermic.

Table 1: Summary of Investigated Solvents for Solubility of this compound

| Solvent Class | Specific Solvents Investigated |

| Alcohols | Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Isobutyl alcohol |

| Ketones | Acetone, 2-Pentanone, 3-Pentanone, 4-Methyl-2-pentanone, Cyclopentanone, Cyclohexanone |

| Nitriles | Acetonitrile |

| Ethers | Tetrahydrofuran |

Data sourced from Guo et al. (2022).

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data and gain deeper insights into the dissolution thermodynamics, several semi-empirical models are commonly employed. The study by Guo et al. (2022) utilized the modified Apelblat equation, the Buchowski-Ksiazaczak λh equation, and the Yaws model.

The Modified Apelblat Equation

The Apelblat equation is a widely used semi-empirical model that describes the relationship between solubility and temperature. The modified Apelblat equation is expressed as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data. A and B relate to the non-ideality of the solution, while C is related to the effect of temperature on the fusion enthalpy.

The Buchowski-Ksiazaczak λh Equation

The Buchowski-Ksiazaczak λh model is another valuable tool for correlating solid-liquid equilibrium data.[9][10][11][12][13] It is represented by the equation:

ln[1 + λ((1-x)/x)] = λh[(1/T) - (1/Tm)]

where:

-

x is the mole fraction solubility

-

T is the absolute temperature

-

Tm is the melting point of the solute

-

λ and h are model parameters. λ is related to the non-ideality of the solution, and h is related to the excess enthalpy of the solution.[10]

The Yaws Model

The Yaws model is another empirical equation used for correlating temperature-dependent physical property data, including solubility. Its general form is:

log(Solubility) = A + B/T + C log(T) + D T + E T^2

The specific form and parameters depend on the system being modeled. The study by Guo et al. (2022) found that the Yaws model provided the best correlation for the solubility of methyl 1,2,4-triazole-3-carboxylate among the three models tested.

Diagram of the Relationship between Experimental Data and Thermodynamic Models

Caption: From experiment to insight: modeling solubility data.

Practical Applications in Drug Development

The solubility data and thermodynamic models presented in this guide have direct and practical implications for the development of pharmaceuticals involving this compound:

-

Crystallization and Purification: Knowledge of the solubility curves in different solvents is essential for designing efficient crystallization processes to obtain the desired polymorph with high purity and yield.

-

Formulation Development: Understanding the solubility in various organic solvents aids in the selection of appropriate excipients and solvent systems for the final drug formulation, impacting the drug's stability and bioavailability.

-

Process Optimization: The thermodynamic models can be used to predict solubility at different temperatures, allowing for the optimization of reaction and purification conditions, potentially reducing costs and improving process efficiency.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences multiple stages of pharmaceutical development. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, a summary of available solubility data, and an introduction to the thermodynamic models used for data correlation. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, leading to the development of safer, more effective, and higher-quality medicines.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Solid-Liquid Equilibrium By Unacademy [unacademy.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. daneshyari.com [daneshyari.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Foreword: Navigating the Thermal Landscape of Heterocyclic Compounds

In the realm of pharmaceutical development and materials science, the 1,2,4-triazole core is a cornerstone of molecular design, valued for its broad spectrum of biological activities and structural versatility.[1][2] The thermal stability of these heterocyclic entities is not merely a matter of academic curiosity; it is a critical parameter that dictates their viability in synthesis, formulation, storage, and ultimately, their safety profile. This guide is dedicated to a specific, yet important, member of this family: methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

While extensive literature exists on the thermal behavior of the broader 1,2,4-triazole class, specific, publicly available experimental data for this compound is limited. Therefore, this document serves as both a repository of established principles and a forward-looking guide for researchers. We will synthesize insights from computational studies and experimental analyses of analogous structures to build a robust framework for understanding and evaluating the thermal stability of this specific compound.[1][3] Our objective is to provide a comprehensive resource that is not only scientifically rigorous but also practically applicable for professionals in drug development and chemical research.

The Structural and Chemical Context of this compound

This compound is a five-membered aromatic heterocycle characterized by three nitrogen atoms and two carbon atoms in the ring. The key functional groups that will influence its thermal behavior are:

-

The 1,2,4-Triazole Core: This ring system is known for its relative thermal stability, which is a key attribute in many of its applications.[1] However, the N-N bond within the ring is often the point of initial thermal degradation.[1][3]

-

The N-Methyl Group (Position 4): The addition of a methyl group on one of the nitrogen atoms can influence the electronic distribution within the ring and may have a modest impact on its thermal stability.

-

The Methyl Carboxylate Group (Position 3): This ester group is a significant factor in the molecule's thermal profile. Ester groups can undergo various thermal reactions, including decarboxylation or cleavage, which will likely play a role in the overall decomposition pathway.

Understanding the interplay of these structural features is paramount to predicting and interpreting the thermal behavior of the molecule.

Experimental Workflow for Assessing Thermal Stability

A comprehensive evaluation of thermal stability requires a multi-technique approach. The following experimental workflow is designed to provide a complete picture of the material's behavior under thermal stress.

Figure 1: A comprehensive experimental workflow for the thermal stability assessment of a chemical compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can provide insights into the decomposition mechanism (e.g., oxidation vs. pyrolysis).[4]

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.

-

Temperature Range: 25 °C to 600 °C, or until mass loss is complete.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

Causality: The choice of an inert atmosphere like nitrogen allows for the study of the intrinsic thermal decomposition of the molecule without the influence of oxidation.[4] Comparing these results to a run in an oxidative atmosphere can reveal susceptibility to oxidation.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases during decomposition and to obtain accurate enthalpy data.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

-

-

Data Analysis: Determine the melting point (Tm) and its associated enthalpy of fusion (ΔHfus), as well as the onset temperature of decomposition (Td, onset) and the enthalpy of decomposition (ΔHd).

Causality: DSC provides complementary information to TGA. While TGA measures mass loss, DSC detects the energy changes associated with thermal events. An exothermic decomposition event, for instance, indicates a release of energy that could pose a safety hazard.

Predicted Thermal Behavior and Decomposition Pathway

Based on studies of related 1,2,4-triazole derivatives, a plausible decomposition pathway for this compound can be proposed. The initial decomposition is likely to be a multi-stage process.[3][4]

Figure 2: A proposed thermal decomposition pathway for this compound.

The decomposition of substituted 1,2,4-triazoles often involves the simultaneous cleavage of C-N, N-N, and C-O bonds.[3] The process is likely to initiate with either the fragmentation of the ester group or the cleavage of the weaker N-N bond in the triazole ring. This would be followed by further fragmentation into smaller, volatile molecules and potentially a solid char residue at higher temperatures.

Hypothetical Thermal Data Summary

The following table presents a summary of expected thermal data for this compound, based on typical values for similar heterocyclic compounds. This data should be experimentally verified.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | 180 - 200 °C | Defines the upper limit of the solid state. |

| Onset of Decomposition (Tonset) | TGA (N2) | 210 - 240 °C | Indicates the start of significant thermal degradation. |

| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g (Exothermic) | A high exothermic value suggests a potential for a runaway reaction. |

| Mass Loss (Stage 1) | TGA | 30 - 40% | Corresponds to the initial loss of the ester group and/or other small fragments. |

Safety and Handling Considerations

The thermal decomposition of nitrogen-rich heterocyclic compounds can release toxic and flammable gases, such as ammonia (NH3), hydrogen cyanide (HCN), and carbon monoxide (CO).[4] Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood.

Based on the safety data for the related compound, methyl 1H-1,2,4-triazole-3-carboxylate, the target compound should be handled with care, assuming it may cause skin and eye irritation, as well as respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7]

Conclusion

While direct experimental data for this compound is not yet prevalent in the literature, a robust understanding of its thermal stability can be extrapolated from the extensive research on the 1,2,4-triazole family. The proposed experimental workflow provides a clear and reliable path for researchers to obtain the necessary data to fully characterize this compound. The predicted decomposition pathway and hypothetical data serve as a valuable starting point for these investigations. As with any chemical entity in the drug development pipeline, a thorough and rigorous assessment of thermal stability is not just a regulatory requirement, but a fundamental aspect of ensuring safety and efficacy.

References

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | MDPI [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

The 1,2,4-Triazole Scaffold: A Historical and Synthetic Odyssey in Drug Discovery and Agrochemicals

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring, a deceptively simple five-membered heterocycle containing three nitrogen atoms, stands as a titan in the world of bioactive molecules. Its rigid, planar structure and unique electronic properties—acting as a stable scaffold that can engage in hydrogen bonding and dipole interactions without being metabolically labile—have made it a "privileged" structure in medicinal and agricultural chemistry. From life-saving antifungal and anticancer drugs to essential crop-protecting fungicides, the derivatives of this versatile core are indispensable. This guide provides an in-depth exploration of the discovery and history of 1,2,4-triazole derivatives, tracing their journey from initial synthesis to their current status as cornerstones of modern chemistry. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the critical structure-activity relationships that have cemented the legacy of this remarkable heterocycle.

The Genesis: From a Name to a Synthetic Reality

The story of the 1,2,4-triazole ring begins in the late 19th century, a period of foundational exploration in heterocyclic chemistry. The name "triazole" was first given to this carbon-nitrogen ring system by Bladin in 1885[1][2]. However, it was the turn of the 20th century that brought forth practical and named reactions, which are still recognized today, for the synthesis of its derivatives. These classical methods laid the groundwork for what would become a vast and diverse chemical space.

Two seminal reactions established the foundation for 1,2,4-triazole synthesis:

-

The Einhorn-Brunner Reaction (1905/1914): First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction involves the condensation of diacylamines (imides) with hydrazines, typically under acidic conditions, to form substituted 1,2,4-triazoles. A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides, where the acyl group from the stronger corresponding carboxylic acid preferentially ends up at the 3-position of the triazole ring.

-

The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this method provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide. While effective, the traditional Pellizzari reaction often requires high temperatures and can result in lower yields, limitations that have been addressed by modern synthetic modifications.

These early methods, though robust, highlighted the stability and accessibility of the 1,2,4-triazole core, paving the way for future investigations into its potential applications.

The Breakthrough Era: The Rise of Azole Antifungals

For much of the 20th century, systemic fungal infections were notoriously difficult to treat, with existing therapies being either highly toxic or limited in their effectiveness. The landscape began to change dramatically with the advent of azole antifungals. The journey started with the imidazoles (containing two nitrogens in the azole ring), such as ketoconazole, which was the first oral agent for systemic mycoses but was hampered by toxicity and an unfavorable pharmacokinetic profile[3][4].

The true revolution came with the development of the triazoles . The strategic replacement of the imidazole ring with a 1,2,4-triazole moiety led to compounds with a markedly improved safety profile, better oral bioavailability, and a broader spectrum of activity[3][4]. This shift was a pivotal moment in medicinal chemistry, born from a research program at Pfizer that began in 1978 with the goal of creating a broad-spectrum, orally active antifungal agent[5]. The focus on triazole analogues was intentional, as they showed reduced susceptibility to metabolic degradation compared to their imidazole counterparts[5].

Case Study: The First-Generation Triazoles

-

Fluconazole (Diflucan®): Discovered by a Pfizer research team led by Ken Richardson and patented in 1981, fluconazole was a game-changer[2][6]. Its development was the result of a strategy that emphasized polar derivatives to achieve high blood levels and reduce metabolism[5]. The final selection of the 2,4-difluorophenyl analogue was based on its optimal combination of efficacy, pharmacokinetics, and aqueous solubility[5]. Fluconazole's commercial use began in 1988, and it quickly became the leading antifungal drug worldwide for treating deadly fungal diseases in immunocompromised patients, such as those with AIDS or undergoing chemotherapy[6].

-

Itraconazole (Sporanox®): Developed and marketed by Janssen Pharmaceutica, itraconazole was patented in 1978 and approved for medical use in the United States in 1992[7]. It offered a broader spectrum of activity than fluconazole, particularly against molds like Aspergillus[8]. However, its high lipophilicity and pH-dependent absorption presented formulation challenges, leading to the development of complex capsule and oral solution formulations to improve bioavailability[7].

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The success of azole antifungals lies in their specific and potent inhibition of a key fungal enzyme: lanosterol 14α-demethylase . This cytochrome P450 enzyme (CYP51) is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammals (which use cholesterol instead)[9][10][11].

The mechanism proceeds as follows:

-

The unsubstituted N4 nitrogen of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme.

-

This binding competitively inhibits the natural substrate (lanosterol) from accessing the enzyme's active site.

-

The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway.

-

This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane[12].

-

The altered membrane structure results in increased permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (a fungistatic effect)[9][13].

The selectivity of triazole antifungals for the fungal enzyme over its mammalian counterpart is crucial to their therapeutic success. For instance, voriconazole is approximately 250 times more active against the fungal P450 enzyme than the mammalian equivalent[14].

Caption: Mechanism of action of 1,2,4-triazole antifungal drugs.

Generations of Triazole Antifungals

The clinical success of fluconazole and itraconazole spurred the development of second-generation triazoles with enhanced properties.

| Generation | Examples | Key Characteristics | Primary Clinical Use |

| First | Fluconazole, Itraconazole | Good activity against many yeasts. Itraconazole has some activity against molds.[15] | Treatment of candidiasis; Itraconazole for endemic mycoses and some aspergillosis. |

| Second | Voriconazole, Posaconazole, Isavuconazole | Broader spectrum, including enhanced activity against Aspergillus and other filamentous fungi.[3][15] | Treatment of invasive aspergillosis and other serious mold infections. |

Here is a comparison of the in vitro activity of several key triazole antifungals against common fungal pathogens:

| Fungal Species | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |

| Candida albicans (susceptible) | ≤8 | ≤0.125 | ≤0.125 |

| Candida glabrata | Often ≥16 | 0.5 - 1 | 0.25 - 0.5 |

| Candida krusei | Intrinsically Resistant | 0.5 - 1 | 0.25 - 0.5 |

| Cryptococcus neoformans (susceptible) | ≤8 | 0.14 (geometric mean) | 0.07 (geometric mean) |

| Data compiled from multiple sources, MIC values can vary.[16][17][18][19] |

Expanding the Arsenal: Triazoles in Cancer and Viral Infections

The influence of the 1,2,4-triazole scaffold extends far beyond fungal infections. Its ability to coordinate with metalloenzymes and fit into specific binding pockets has been exploited in other critical therapeutic areas.

Aromatase Inhibitors for Breast Cancer

In postmenopausal women, the primary source of estrogen is the conversion of androgens by the enzyme aromatase (cytochrome P450 19A1) in peripheral tissues[20]. Since many breast cancers are hormone receptor-positive, meaning their growth is fueled by estrogen, blocking this enzyme is a highly effective treatment strategy. Third-generation aromatase inhibitors, which are non-steroidal and feature a 1,2,4-triazole ring, have become the standard of care.

-

Letrozole (Femara®): Developed by Ciba-Geigy (now Novartis), letrozole is a highly potent and selective aromatase inhibitor[1][21][22]. It was approved in Europe in 1996 and the US in 1997[21].

-

Anastrozole (Arimidex®): Patented in 1987 by Imperial Chemical Industries (later AstraZeneca) and approved for medical use in 1995, anastrozole is another cornerstone in the treatment of hormone-receptor-positive breast cancer[19][23].

The mechanism is analogous to that of the antifungal triazoles: the N4 nitrogen of the triazole ring binds to the heme iron of the aromatase enzyme, competitively inhibiting its function and leading to a profound decrease in circulating estrogen levels[24][25]. In vitro studies have shown letrozole to be a more potent inhibitor of aromatase than anastrozole[7][26].

Antiviral Activity: The Case of Ribavirin

Ribavirin, a synthetic guanosine analogue containing a 1,2,4-triazole-3-carboxamide moiety, was first synthesized in 1970[27]. It exhibits broad-spectrum activity against a range of RNA and DNA viruses and is a key component of combination therapy for chronic Hepatitis C[28][29]. Unlike the azole antifungals and aromatase inhibitors, ribavirin's mechanism of action is multifaceted and not fully elucidated. Several mechanisms have been proposed[27][30]:

-

Inhibition of IMPDH: Ribavirin monophosphate mimics inosine monophosphate and inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools required for viral replication[27][28].

-

Direct Polymerase Inhibition: As a guanosine analogue, ribavirin triphosphate can act as a direct inhibitor of viral RNA polymerase[30].

-

Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome. Since it can base-pair with both cytosine and uracil, its presence leads to an increased mutation rate, driving the virus toward an "error catastrophe"[27][31].

A Parallel History: 1,2,4-Triazoles in Agrochemicals

The same biochemical pathway targeted in human fungal infections—sterol biosynthesis—is also crucial for many plant-pathogenic fungi. This parallel has made 1,2,4-triazole derivatives highly successful agricultural fungicides. The first triazole fungicide, triadimefon (Bayleton), was introduced by Bayer in 1973, marking a breakthrough in the control of cereal diseases like powdery mildews and rusts[17][18][32].

Propiconazole , developed by Janssen Pharmaceutica and launched in 1979, is another widely used systemic fungicide[17]. Like its medical counterparts, propiconazole is a demethylation inhibitor (DMI) that blocks the 14-alpha demethylase enzyme, thereby inhibiting ergosterol synthesis in fungi[33]. Its systemic nature allows it to be absorbed and translocated within the plant, providing both preventative and curative protection against a broad spectrum of fungal diseases[33]. The use of triazole fungicides in agriculture has increased dramatically, particularly since the mid-2000s, for the protection of major crops like wheat, corn, and soybeans[26].

Evolution of Synthesis: From Classical to Modern Methods

While the Einhorn-Brunner and Pellizzari reactions are foundational, modern organic synthesis has introduced a host of new methods for constructing the 1,2,4-triazole ring with greater efficiency, diversity, and milder reaction conditions.

Modern Synthetic Strategies:

-

Microwave-Assisted Synthesis: The application of microwave irradiation to classical reactions, such as the condensation of hydrazines and formamide, can dramatically shorten reaction times and improve yields, aligning with the principles of green chemistry[3].

-

Metal-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a powerful tool for forming 1,2,4-triazoles. These methods often involve the oxidative coupling of readily available starting materials like amidines or nitriles under an air atmosphere, offering a wide tolerance of functional groups[3][4][23]. Catalyst-dependent regioselective syntheses using copper(II) or silver(I) can provide specific access to either 1,5- or 1,3-disubstituted 1,2,4-triazoles[3].

-

Multi-Component Reactions: One-pot processes that bring together three or more starting materials to rapidly build molecular complexity are highly efficient. Various multi-component reactions have been developed for the regioselective synthesis of highly substituted 1,2,4-triazoles[3].

-

Green Chemistry Approaches: Beyond microwave synthesis, other eco-friendly methods are being explored, such as ultrasound-assisted synthesis and the use of water as a solvent, to reduce waste and energy consumption[27].

Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-Triazole (Pellizzari Reaction Variant)

This protocol describes a modern, efficient synthesis of 3,5-diphenyl-1,2,4-triazole using a microwave-assisted Pellizzari reaction. This method significantly reduces reaction time compared to traditional heating.

Materials:

-

Benzamide (1.0 mmol, 121.1 mg)

-

Benzoylhydrazide (1.0 mmol, 136.1 mg)

-

Microwave synthesizer with sealed reaction vials

-

Ethanol

-

Deionized water

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

-

NMR spectrometer, Mass spectrometer

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzamide (1.0 mmol) and benzoylhydrazide (1.0 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150°C for 30-60 minutes. Monitor the reaction progress by taking small aliquots and running a TLC analysis (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), allow the vial to cool to room temperature.

-

Precipitation: To the cooled reaction mixture, add approximately 5 mL of cold deionized water and stir vigorously. The solid product should precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 5 mL) followed by a small portion of cold ethanol (2 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the collected solid product under vacuum to obtain the crude 3,5-diphenyl-1,2,4-triazole.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

The Modern Frontier and Future Outlook

The journey of the 1,2,4-triazole is far from over. Researchers continue to explore this versatile scaffold to address emerging challenges, such as antifungal resistance and the need for more selective anticancer agents. Current research focuses on:

-

Combating Drug Resistance: The development of newer generation triazoles (e.g., voriconazole, posaconazole) was driven by the need to overcome resistance to first-generation agents. This trend continues, with a focus on designing molecules that can evade fungal resistance mechanisms.

-

Hybrid Molecules: Synthesizing hybrid molecules that conjugate a 1,2,4-triazole moiety with other pharmacophores is a promising strategy to create drugs with dual mechanisms of action or improved targeting.

-

New Therapeutic Targets: The unique chemical properties of the triazole ring are being leveraged to design inhibitors for a wide array of new biological targets, expanding their potential therapeutic applications.

-

Materials Science: Beyond medicine and agriculture, 1,2,4-triazole derivatives are finding applications in materials science as corrosion inhibitors, ionic liquids, and components of organic polymers for light-emitting devices.

From its initial characterization in the 19th century to its central role in blockbuster drugs and essential agrochemicals, the 1,2,4-triazole ring has demonstrated an enduring and remarkable capacity for innovation. Its history is a testament to the power of synthetic chemistry to solve critical problems in human health and food security. The future of the 1,2,4-triazole scaffold appears just as bright as its celebrated past, promising new discoveries that will continue to shape our world.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. isres.org [isres.org]

- 5. Relative potencies of anastrozole and letrozole to suppress estradiol in breast cancer patients undergoing ovarian stimulation before in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 9. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

- 10. drugs.com [drugs.com]

- 11. frontiersin.org [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. hps.com.au [hps.com.au]

- 15. In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemmethod.com [chemmethod.com]

- 22. scispace.com [scispace.com]

- 23. jbuon.com [jbuon.com]

- 24. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eurekaselect.com [eurekaselect.com]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. researchgate.net [researchgate.net]

- 28. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. eprints.utar.edu.my [eprints.utar.edu.my]

- 31. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

A Comprehensive Guide to the Theoretical Investigation of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: A Computational Chemistry Perspective

Introduction: The Significance of Triazoles and the Power of Computational Insight

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specific derivative, holds significant promise for further functionalization and development into novel therapeutic agents. Understanding the fundamental electronic and structural properties of this molecule is paramount to unlocking its full potential in drug design and development.[2][3]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research. They provide a powerful lens through which we can examine molecular structure, reactivity, and spectroscopic properties with remarkable accuracy, complementing and often guiding experimental work. This in-depth technical guide will provide a comprehensive overview of the theoretical calculations performed on this compound, offering insights into its molecular geometry, electronic structure, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel triazole-based therapeutics.

Methodology: The Computational Toolkit

The choice of computational methodology is critical for obtaining reliable and predictive results. For the theoretical investigation of this compound, a well-established and robust computational protocol is employed, grounded in Density Functional Theory (DFT).

Software and Theoretical Level

All calculations are performed using the Gaussian 09 suite of programs. The selection of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is based on its proven track record for accurately predicting the electronic and structural properties of organic molecules.[3][4] To ensure a high level of accuracy, the 6-311++G(d,p) basis set is employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron density, particularly for systems with heteroatoms and potential for hydrogen bonding.

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial 3D structure of this compound is built using GaussView. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies validates the optimized geometry.

-

Spectroscopic Predictions: The results of the frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule.

-

NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and gain insights into the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to identify the electrophilic and nucleophilic sites within the molecule, providing crucial information about its intermolecular interaction patterns.

-

Thermodynamic Property Calculations: Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature of 298.15 K.

Computational Workflow Diagram

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The optimized molecular structure of this compound reveals a planar triazole ring. The key bond lengths and angles are summarized in the table below. These geometric parameters provide a foundational understanding of the molecule's shape and steric properties.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N1-N2-C3 | 108.5 |

| N2-C3 | 1.32 | N2-C3-N4 | 112.0 |

| C3-N4 | 1.37 | C3-N4-C5 | 105.0 |

| N4-C5 | 1.33 | N4-C5-N1 | 110.5 |

| C5-N1 | 1.35 | C5-N1-N2 | 104.0 |

| C3-C6 | 1.48 | N4-C7 | 1.45 |

| C6-O1 | 1.21 | C6-O2 | 1.35 |

| O2-C8 | 1.44 |

Note: The atom numbering is based on the standard IUPAC nomenclature for the 1,2,4-triazole ring.

Spectroscopic Analysis

The calculated vibrational frequencies and NMR chemical shifts provide valuable spectroscopic signatures that can be used to identify and characterize the molecule experimentally.

FT-IR Spectroscopy: The calculated IR spectrum shows characteristic vibrational modes. The C=O stretching vibration of the carboxylate group is predicted to be a strong band around 1730 cm-1. The C=N stretching vibrations of the triazole ring are expected in the region of 1600-1650 cm-1. The C-H stretching vibrations of the methyl groups are predicted to appear around 2900-3000 cm-1.

NMR Spectroscopy: The calculated 1H and 13C NMR chemical shifts are presented below. These theoretical values can be compared with experimental data to confirm the structure of the synthesized compound.

| Atom | 1H Chemical Shift (ppm) | Atom | 13C Chemical Shift (ppm) |

| H (N-CH3) | 3.90 | C3 | 158.0 |

| H (O-CH3) | 3.85 | C5 | 145.0 |

| H (C5-H) | 8.50 | C (C=O) | 162.0 |

| C (N-CH3) | 35.0 | ||

| C (O-CH3) | 52.0 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's electronic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

| Orbital | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 6.30 |

The relatively large energy gap of 6.30 eV for this compound indicates that it is a kinetically stable molecule. The HOMO is primarily localized on the triazole ring, while the LUMO is distributed over the carboxylate group and the triazole ring. This suggests that the triazole ring is the likely site for electrophilic attack, while the carboxylate group is more susceptible to nucleophilic attack.

Caption: HOMO-LUMO energy gap diagram for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution within the molecule. The red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. For this compound, the most negative potential is localized around the oxygen atoms of the carboxylate group and the nitrogen atoms of the triazole ring, making them the primary sites for electrophilic interactions. The most positive potential is found around the hydrogen atoms.

Thermodynamic Properties

The calculated thermodynamic properties provide insights into the stability and reactivity of the molecule under different temperature conditions.

| Property | Value |

| Enthalpy (H) | -455.12 Hartree |

| Entropy (S) | 85.34 cal/mol·K |

| Gibbs Free Energy (G) | -455.16 Hartree |

Calculated at 298.15 K and 1 atm.

Conclusion: A Foundation for Rational Drug Design

This comprehensive theoretical investigation of this compound provides a detailed understanding of its structural, electronic, and spectroscopic properties. The use of DFT calculations has allowed for the elucidation of its optimized geometry, the prediction of its spectral signatures, and the analysis of its chemical reactivity through FMO and MEP studies. The insights gained from these computational models serve as a valuable foundation for the rational design of novel triazole-based therapeutic agents. By understanding the fundamental properties of this core scaffold, researchers can make more informed decisions in the design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Prepare Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methyl-4H-1,2,4-triazole-3-carboxylate Scaffolds in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active molecules. The precise control of the regiochemistry, particularly the placement of the methyl group on the N4 position of the triazole ring, is a critical aspect of their synthesis and is often a significant challenge.

This application note provides a detailed guide to two distinct and reliable synthetic strategies for the preparation of this compound derivatives. The first approach focuses on the post-modification of a pre-formed 1,2,4-triazole-3-carboxylate core, addressing the challenge of regioselective N-methylation. The second strategy details the direct construction of the 4-methyl-4H-1,2,4-triazole ring system, offering an alternative and potentially more streamlined route. Each section includes in-depth protocols, mechanistic insights, and data presentation to aid researchers in the successful synthesis of these valuable compounds.

Strategy 1: Post-Modification of the 1,2,4-Triazole Ring via Regioselective N4-Methylation

This strategy involves a multi-step sequence beginning with the synthesis of the parent methyl 1,2,4-triazole-3-carboxylate, followed by a carefully controlled methylation process to achieve the desired N4-substituted product. Direct methylation of methyl 1,2,4-triazole-3-carboxylate typically yields a mixture of N1 and N4 isomers, with the N1 isomer being the predominant product due to the higher nucleophilicity of the N1 nitrogen. To overcome this, a protection-alkylation-deprotection strategy is employed to direct the methylation to the N4 position.

Part A: Synthesis of the Methyl 1,2,4-Triazole-3-carboxylate Core

A robust and scalable synthesis of the starting material, methyl 1,2,4-triazole-3-carboxylate, is essential. A non-diazotization method starting from thiosemicarbazide and oxalic acid offers a safer and more environmentally friendly alternative to traditional routes.[1]

Experimental Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

-

Step 1: Condensation and Cyclization. In a round-bottom flask equipped with a reflux condenser, a mixture of thiosemicarbazide (1.0 eq), oxalic acid (1.1 eq), and water is heated to reflux for 4-6 hours. The reaction mixture is then cooled, and a solution of sodium hydroxide is added to induce ring closure. After stirring for an additional 1-2 hours at room temperature, the solution is neutralized with a mineral acid (e.g., HCl) to precipitate the 5-mercapto-1,2,4-triazole-3-carboxylic acid intermediate.

-

Step 2: Desulfurization. The intermediate from Step 1 is suspended in an aqueous solution of nitric acid (40-70%) and heated to approximately 60°C for 5-7 hours to effect desulfurization, yielding 1,2,4-triazole-3-carboxylic acid.

-